molecular formula C21H17BrO2 B390046 3,4'-dimethylbiphenyl-4-yl 2-bromobenzoate

3,4'-dimethylbiphenyl-4-yl 2-bromobenzoate

Katalognummer: B390046
Molekulargewicht: 381.3g/mol
InChI-Schlüssel: JHALGDRNHQLVPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a bromobenzoate group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate typically involves the reaction of 3,4’-dimethylbiphenyl with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction conditions often include heating the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromobenzoate group to a benzoate group or other reduced forms.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Benzoate derivatives or other reduced forms.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The bromobenzoate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4’-Dimethylbiphenyl: A closely related compound with similar structural features but lacking the bromobenzoate group.

    4,4’-Dimethylbiphenyl: Another biphenyl derivative with methyl groups in different positions.

    2-Bromobenzoic Acid: The precursor used in the synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate.

Uniqueness

3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is unique due to the presence of both the dimethylbiphenyl and bromobenzoate groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Eigenschaften

Molekularformel

C21H17BrO2

Molekulargewicht

381.3g/mol

IUPAC-Name

[2-methyl-4-(4-methylphenyl)phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H17BrO2/c1-14-7-9-16(10-8-14)17-11-12-20(15(2)13-17)24-21(23)18-5-3-4-6-19(18)22/h3-13H,1-2H3

InChI-Schlüssel

JHALGDRNHQLVPB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)C

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.